
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10BrNO. This compound is characterized by a pyrrole ring substituted with bromine, three methyl groups, and an aldehyde group. It is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the bromination of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, boronic acid, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products Formed:
Oxidation: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is employed in the development of novel materials and dyes, leveraging its unique electronic properties.
Mechanism of Action
The mechanism by which 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bromine and aldehyde groups play crucial roles in these interactions, often forming covalent or non-covalent bonds with target molecules.
Comparison with Similar Compounds
- 4-Bromo-1H-pyrrole-2-carbaldehyde
- 5-Bromo-1H-pyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde
Comparison: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of three methyl groups on the pyrrole ring, which can influence its reactivity and steric properties. Compared to other bromopyrrole carbaldehydes, this compound may exhibit different electronic effects and steric hindrance, affecting its behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-1,2,5-trimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(4-11)8(9)6(2)10(5)3/h4H,1-3H3 |
InChI Key |
CCBZEGUFFCIEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)
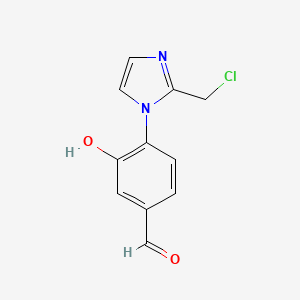
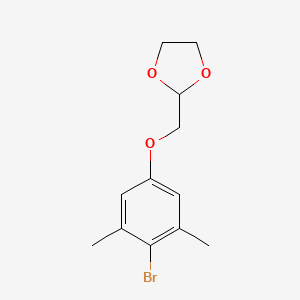

![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)


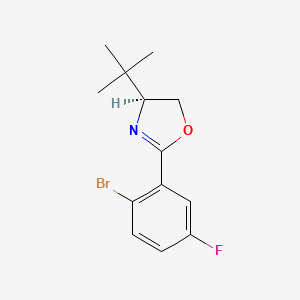
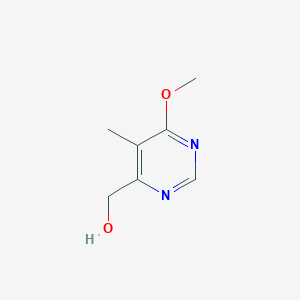

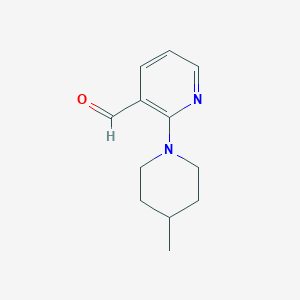
![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)
